

Comparative Cross-Reactivity Analysis of Echitoveniline Analogs

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Compound of Interest		
Compound Name:	Echitoveniline	
Cat. No.:	B1164242	Get Quote

Disclaimer: Information on "**Echitoveniline**" is not readily available in the public domain. Therefore, this guide presents a hypothetical cross-reactivity study based on a similar class of compounds, cardiac glycosides, to illustrate the requested format and content. The data and analogs presented are for exemplary purposes only.

This guide provides a comparative analysis of the cross-reactivity profiles of a hypothetical compound, **Echitoveniline**, and its synthetic analogs, EV-Analog-1 and EV-Analog-2. The primary therapeutic target for these compounds is the $\alpha 1$ isoform of the Na+/K+-ATPase. This study investigates their binding affinity to other isoforms ($\alpha 2$, $\alpha 3$, $\beta 1$, $\beta 2$) to assess their selectivity and potential for off-target effects.

Data Presentation: Cross-Reactivity of Echitoveniline Analogs

The following table summarizes the binding affinities (Ki, nM) of **Echitoveniline** and its analogs against various isoforms of the Na+/K+-ATPase. Lower Ki values indicate higher binding affinity.



Compound	Target Isoform (α1β1) Ki (nM)	Off-Target Isoform (α2β1) Ki (nM)	Off-Target Isoform (α3β1) Ki (nM)	Off-Target Isoform (α1β2) Ki (nM)	Selectivity Ratio (α2/ α1)
Echitoveniline	15.2	158.7	254.3	189.4	10.4
EV-Analog-1	12.8	89.4	182.1	121.5	7.0
EV-Analog-2	25.6	512.3	789.6	643.2	20.0

Experimental Protocols

Competitive Radioligand Binding Assay

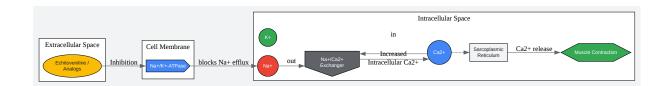
A competitive radioligand binding assay was employed to determine the binding affinity of the test compounds for different Na+/K+-ATPase isoforms.

- Membrane Preparation: Crude membrane preparations expressing specific human Na+/K+-ATPase isoforms (α 1 β 1, α 2 β 1, α 3 β 1, α 1 β 2) were isolated from transfected HEK293 cells.
- Radioligand: [3H]ouabain, a high-affinity ligand for the Na+/K+-ATPase, was used as the radiolabeled competitor.
- Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% BSA.
- Competition Assay: Membrane preparations (20-40 μg protein) were incubated with a fixed concentration of [³H]ouabain (2 nM) and increasing concentrations of the test compounds (**Echitoveniline**, EV-Analog-1, EV-Analog-2) ranging from 0.1 nM to 100 μM.
- Incubation: The reaction mixtures were incubated for 60 minutes at 37°C.
- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.
- Washing: Filters were washed three times with ice-cold assay buffer to remove nonspecifically bound radioligand.



- Scintillation Counting: The radioactivity retained on the filters was quantified by liquid scintillation counting.
- Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific [³H]ouabain binding) were determined by non-linear regression analysis of the competition curves using GraphPad Prism software. The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

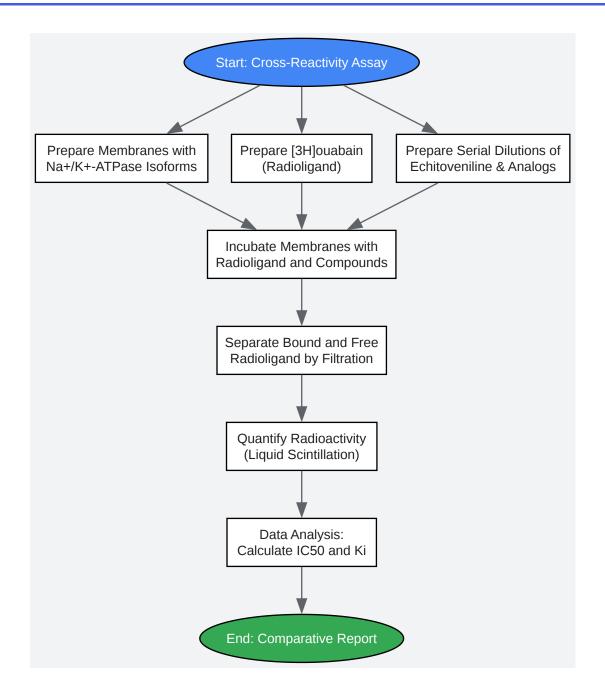
Mandatory Visualization



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Caption: Simplified signaling pathway of **Echitoveniline** and its analogs.





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Caption: Workflow for the competitive radioligand binding assay.

 To cite this document: BenchChem. [Comparative Cross-Reactivity Analysis of Echitoveniline Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164242#cross-reactivity-studies-of-echitoveniline-analogs]

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